molecular formula C7H8N4O B2386026 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 2095409-29-1

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2386026
CAS No.: 2095409-29-1
M. Wt: 164.168
InChI Key: IQQXCFKMPDVKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is an organic compound that features an azide group attached to a cyclopropyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor, such as a halomethyl-substituted oxazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole depends on its chemical reactivity. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the compound can be used to label proteins or nucleic acids through bioorthogonal reactions, allowing for the study of cellular processes without interfering with native biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can be advantageous in designing molecules with specific properties and functions .

Properties

IUPAC Name

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXCFKMPDVKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.